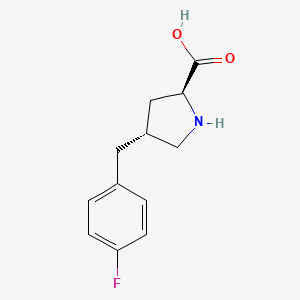

(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4R)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRWCYJRYYTPQO-KOLCDFICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376000 |

Source

|

| Record name | (4R)-4-[(4-Fluorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049977-93-6 |

Source

|

| Record name | (4R)-4-[(4-Fluorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed and scientifically grounded approach to the synthesis of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid, a substituted proline analog of significant interest in medicinal chemistry. The unique conformational constraints imposed by the pyrrolidine ring, coupled with the electronic properties of the 4-fluorobenzyl substituent, make this molecule a valuable building block for the development of novel therapeutics. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful and reproducible synthesis.

Strategic Overview: A Multi-Step Synthesis from a Chiral Pool Precursor

The synthesis of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid is a multi-step process that leverages a readily available chiral starting material to establish the desired stereochemistry. The core strategy involves the protection of the functional groups of the starting material, modification of the 4-position of the pyrrolidine ring, and subsequent deprotection to yield the final product.

The chosen synthetic route begins with the commercially available and enantiomerically pure (2S,4R)-4-hydroxy-L-proline. This starting material provides the correct stereochemistry at the 2- and 4-positions, which is preserved throughout the synthesis. The key transformation is the introduction of the 4-fluorobenzyl group at the 4-position via a nucleophilic substitution reaction.

dot graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Overall synthetic strategy for (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid.

Detailed Synthetic Protocol

This protocol is a composite of established methods for the modification of 4-hydroxyproline derivatives and is designed to be a self-validating system. Each step includes a rationale for the choice of reagents and conditions.

Step 1: Protection of (2S,4R)-4-hydroxy-L-proline

To prevent unwanted side reactions during the modification of the 4-hydroxyl group, the amine and carboxylic acid functionalities of the starting material must be protected. The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the amine due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The carboxylic acid is typically converted to a methyl or ethyl ester to prevent its interference with the subsequent nucleophilic substitution step.

Protocol:

-

Esterification: (2S,4R)-4-hydroxy-L-proline (1.0 eq) is suspended in methanol. The suspension is cooled to 0 °C, and thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The solvent is then removed under reduced pressure to yield the methyl ester hydrochloride.

-

Boc Protection: The crude methyl ester hydrochloride is dissolved in a mixture of dichloromethane and water. Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine or sodium bicarbonate (2.5 eq) are added, and the mixture is stirred vigorously at room temperature for 4-6 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| (2S,4R)-4-hydroxy-L-proline | 131.13 | 1.0 | (user defined) |

| Thionyl chloride | 118.97 | 1.2 | (calculated) |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | (calculated) |

| Triethylamine | 101.19 | 2.5 | (calculated) |

Step 2: Activation of the 4-Hydroxyl Group

The hydroxyl group at the 4-position is a poor leaving group and must be converted to a more reactive species to facilitate nucleophilic substitution. A common and effective strategy is to convert the alcohol to a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, readily displaced by nucleophiles.

Protocol:

-

The N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to 0 °C.

-

Triethylamine (1.5 eq) is added, followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

-

The reaction is stirred at 0 °C for 2-4 hours and then allowed to warm to room temperature overnight.

-

The reaction mixture is washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the N-Boc-(2S,4R)-4-tosyloxy-L-proline methyl ester.

Step 3: Nucleophilic Substitution with a 4-Fluorobenzyl Reagent

This is the crucial step where the 4-fluorobenzyl moiety is introduced. A Grignard reagent, 4-fluorobenzylmagnesium bromide, is a suitable nucleophile for this transformation. The reaction is typically carried out in the presence of a copper(I) salt, which promotes the formation of an organocuprate in situ. Organocuprates are softer nucleophiles than Grignard reagents and are less prone to side reactions such as elimination.

Protocol:

-

A solution of 4-fluorobenzylmagnesium bromide in a suitable ether solvent (e.g., THF or diethyl ether) is prepared from 4-fluorobenzyl bromide and magnesium turnings.

-

In a separate flask, copper(I) iodide (0.1-0.2 eq) is suspended in anhydrous THF and cooled to -78 °C.

-

The Grignard reagent (1.5-2.0 eq) is added to the copper(I) iodide suspension, and the mixture is stirred for 30 minutes to form the organocuprate.

-

A solution of N-Boc-(2S,4R)-4-tosyloxy-L-proline methyl ester (1.0 eq) in anhydrous THF is added dropwise to the organocuprate solution at -78 °C.

-

The reaction is stirred at low temperature for several hours and then gradually warmed to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give N-Boc-(2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid methyl ester.

dot graph "key_step_workflow" { layout="dot"; rankdir="TB"; node [shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Caption: Workflow for the key nucleophilic substitution step.

Step 4: Deprotection

The final step is the removal of the Boc and methyl ester protecting groups to yield the free amino acid. This is typically achieved by a two-step process involving saponification of the ester followed by acidic cleavage of the Boc group.

Protocol:

-

Saponification: The N-Boc-(2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid methyl ester is dissolved in a mixture of methanol and water. Lithium hydroxide (or sodium hydroxide) (2-3 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with 1 M HCl. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give N-Boc-(2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid.

-

Boc Deprotection: The N-Boc protected acid is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA) or a solution of HCl in dioxane. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure. The crude product is then purified, often by recrystallization or ion-exchange chromatography, to yield the final product, (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid.[1][2]

| Step | Protecting Group | Reagents and Conditions | Rationale |

| Saponification | Methyl Ester | LiOH or NaOH in MeOH/H₂O | Mild hydrolysis of the ester to the carboxylic acid. |

| Boc Deprotection | tert-Butoxycarbonyl | TFA in DCM or HCl in dioxane | Acid-labile cleavage of the Boc group. |

Characterization and Validation

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the synthesized compounds. The characteristic signals for the pyrrolidine ring protons and the 4-fluorobenzyl group should be observed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final product should be assessed by chiral HPLC to ensure that no racemization has occurred during the synthesis.

Conclusion

The synthesis of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid presented in this guide is a robust and reliable method that utilizes a readily available chiral precursor and well-established chemical transformations. By carefully controlling the reaction conditions and employing appropriate protecting group strategies, this valuable building block for drug discovery can be synthesized with high stereochemical purity. The detailed protocol and the underlying scientific rationale provided herein are intended to empower researchers to successfully and reproducibly synthesize this important molecule.

References

-

Loosli, S., Foletti, C., Papmeyer, M., & Wennemers, H. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. ETH Zurich Research Collection. [Link][3]

-

MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4998. [Link][1]

-

RSC Publishing. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 8(64), 36688-36694. [Link][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine-2-Carboxylic Acid Scaffold: A Keystone in Modern Drug Discovery

A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of Substituted Proline Analogs

Authored by: [Your Name/Gemini AI]

Publication Date: January 21, 2026

Abstract

The pyrrolidine ring, a five-membered saturated heterocycle, represents a cornerstone of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence is largely due to the unique structural and physicochemical properties conferred by its non-planar, puckered conformation and the stereogenic centers that allow for precise three-dimensional exploration of chemical space.[1] This guide provides an in-depth technical exploration of substituted pyrrolidine-2-carboxylic acids, also known as proline analogs, for researchers, medicinal chemists, and drug development professionals. We will dissect the intricate relationship between substituent patterns and biological activity, offering insights into rational drug design. Furthermore, this document details robust synthetic strategies and key bioanalytical assays, providing a comprehensive framework for advancing novel therapeutics based on this versatile scaffold.

Introduction: The Enduring Significance of the Pyrrolidine-2-Carboxylic Acid Core

The pyrrolidine-2-carboxylic acid moiety, the fundamental structure of the proteinogenic amino acid proline, is a privileged scaffold in medicinal chemistry.[3] Its cyclic nature imparts conformational rigidity to peptide backbones, influencing protein folding and stability.[4][5] This inherent conformational constraint, coupled with the potential for stereospecific substitutions, makes it an ideal template for designing molecules that interact with high specificity and affinity to biological targets.[6]

The therapeutic landscape is replete with drugs containing the pyrrolidine motif, underscoring its importance in modern pharmacology.[2][7] These agents span a wide array of indications, including antiviral (e.g., Daclatasvir), antihypertensive (e.g., Captopril), and anticancer therapies.[3][8][9] The success of these drugs is a testament to the scaffold's ability to serve as a versatile pharmacophore, with its nitrogen atom acting as a hydrogen bond acceptor or, when protonated, a donor, thereby enhancing aqueous solubility and target engagement.[3]

This guide will navigate the critical aspects of leveraging substituted pyrrolidine-2-carboxylic acids in drug discovery, from fundamental principles of structure-activity relationships (SAR) to practical experimental protocols.

The Structural Basis of Biological Activity: A Game of Stereochemistry and Substitution

The biological activity of substituted pyrrolidine-2-carboxylic acids is exquisitely sensitive to the nature, position, and stereochemistry of the substituents on the pyrrolidine ring. These modifications influence the ring's pucker, basicity, and overall three-dimensional shape, which in turn dictates the molecule's interaction with its biological target.[1]

The Influence of Ring Pucker

Unlike aromatic rings, the saturated pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "endo" and "exo".[6] Substituents on the ring can lock it into a preferred conformation, a critical factor in pre-organizing the molecule for optimal binding to a target protein. For instance, 4R-substituted prolines with electron-withdrawing groups tend to favor an exo ring pucker, which can stabilize polyproline II (PPII) helical structures, a common motif in protein-protein interactions.[6] Conversely, 4S-substituents can promote an endo pucker.[6]

Structure-Activity Relationships (SAR) at Key Positions

-

N-1 Position: The pyrrolidine nitrogen is a frequent site for substitution, with a vast majority of FDA-approved pyrrolidine-containing drugs being N-substituted.[1] This position is highly nucleophilic, facilitating a wide range of synthetic modifications.[1] Substituents at N-1 can modulate basicity, lipophilicity, and steric bulk, directly impacting target engagement and pharmacokinetic properties.

-

C-2 Position: The carboxylic acid at the C-2 position is a key anchoring point for many biological interactions, often forming critical hydrogen bonds or salt bridges with active site residues. Modifications at this position, such as esterification or amidation, can be used to generate prodrugs or to fine-tune binding affinity.

-

C-4 Position: The C-4 position is arguably the most extensively studied site for substitution. Stereospecific modifications at this position have profound effects on the ring's conformation.[6] For example, 4-hydroxyproline is a key component of collagen, where its stereochemistry is crucial for the stability of the triple helix.[4] In drug design, introducing substituents at C-4 can enhance potency and selectivity. For instance, in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, various substitutions at the 4-position of boro-proline analogs were shown to significantly alter inhibitory activity and selectivity against related enzymes like DPP8 and DPP9.[10]

The following diagram illustrates the key substitution positions on the pyrrolidine-2-carboxylic acid scaffold and their general impact on molecular properties.

Caption: Key substitution points on the pyrrolidine-2-carboxylic acid scaffold.

Therapeutic Applications and Mechanisms of Action

The versatility of the substituted pyrrolidine-2-carboxylic acid scaffold has led to its exploration in a multitude of therapeutic areas.

Enzyme Inhibition

A significant number of proline analogs exert their biological effects by inhibiting enzymes.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: In the management of type 2 diabetes, DPP-IV inhibitors prevent the degradation of incretin hormones, thereby promoting insulin secretion. Pyrrolidine-based structures, such as vildagliptin, are potent DPP-IV inhibitors.[2] The design of these inhibitors often involves mimicking the dipeptide substrate of the enzyme.

-

α-Glucosidase and α-Amylase Inhibitors: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in diabetic patients.[11] Certain polyhydroxylated pyrrolidines have demonstrated potent α-glycosidase inhibitory activity, highlighting the potential for developing novel antidiabetic agents from this class of compounds.[1]

-

Mycobacterium tuberculosis InhA Inhibitors: In the fight against tuberculosis, the enoyl-acyl carrier protein reductase (InhA) is a validated drug target. High-throughput screening has identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors.[12] Structure-activity relationship studies revealed that hydrophobic moieties on the pyrrolidine scaffold can enhance potency by occupying the large binding pocket of the enzyme.[12]

Anticancer and Antiviral Agents

The rigidified framework of pyrrolidine derivatives makes them suitable for targeting protein-protein interactions that are often dysregulated in cancer and viral infections. Their ability to induce specific conformations can lead to highly selective and potent inhibition. Numerous synthetic pyrrolidine compounds have demonstrated significant anticancer activity with potentially fewer side effects.[13]

Central Nervous System (CNS) Disorders

Pyrrolidine-2,5-diones have emerged as a valuable scaffold for the development of anticonvulsant drugs for the treatment of epilepsy.[1] SAR analysis has shown that the anticonvulsant activity is strongly influenced by substituents at the 3-position of the pyrrolidine-2,5-dione ring.[1]

The following table summarizes the biological activities of representative substituted pyrrolidine-2-carboxylic acid derivatives.

| Compound Class | Target/Mechanism | Therapeutic Area | Reference |

| Pyrrolidine Sulfonamides | DPP-IV Inhibition | Antidiabetic | [2] |

| Polyhydroxylated Pyrrolidines | α-Glucosidase Inhibition | Antidiabetic | [1] |

| Pyrrolidine Carboxamides | InhA Inhibition | Antituberculosis | [12] |

| Pyrrolidine-2,5-diones | Voltage-gated ion channel modulation | Anticonvulsant | [1] |

| Spirooxindole Pyrrolidines | Acetylcholinesterase Inhibition | Neurodegenerative Diseases | [2] |

Synthetic Strategies: Building the Pyrrolidine Core

The synthesis of substituted pyrrolidine-2-carboxylic acids can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring (typically derived from L-proline or 4-hydroxy-L-proline) and the de novo construction of the ring.[1]

Functionalization of Proline and its Derivatives

This is the most common approach due to the commercial availability of chiral starting materials like L-proline and 4-hydroxy-L-proline.[8][9]

Workflow for N-1 and C-2 Functionalization:

Caption: General workflow for modifying the N-1 and C-2 positions of L-proline.

De Novo Synthesis: 1,3-Dipolar Cycloaddition

A powerful method for constructing the pyrrolidine ring from acyclic precursors is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene.[1] This approach allows for a high degree of stereocontrol and the introduction of diverse substituents.

Experimental Protocol: Synthesis of a Pyrrolidine Derivative via 1,3-Dipolar Cycloaddition

-

Generation of the Azomethine Ylide: To a solution of an N-substituted α-amino acid (e.g., sarcosine) in a suitable solvent (e.g., toluene), add an aldehyde (e.g., paraformaldehyde).

-

Cycloaddition: Heat the mixture to reflux to generate the azomethine ylide in situ. Add a dipolarophile (e.g., methyl acrylate) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired substituted pyrrolidine.

Bioanalytical Methods for Activity Assessment

Evaluating the biological activity of newly synthesized substituted pyrrolidine-2-carboxylic acids requires a suite of robust and reliable bioassays.

Enzyme Inhibition Assays

For compounds designed as enzyme inhibitors, determining the half-maximal inhibitory concentration (IC50) is a critical first step.

Protocol: α-Glucosidase Inhibition Assay [11]

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a solution of α-glucosidase enzyme (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), in the same buffer.

-

Assay Procedure: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound. Incubate at 37°C for 20 minutes.

-

Initiation of Reaction: Add the p-NPG substrate to each well to start the reaction. Incubate for a further 30 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

-

Data Acquisition: Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing

For compounds with potential antibacterial or antifungal activity, determining the minimum inhibitory concentration (MIC) is essential.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The field of substituted pyrrolidine-2-carboxylic acids continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes to access novel and complex substitution patterns.

-

Target Identification: Utilizing chemoproteomics and other advanced techniques to identify novel biological targets for pyrrolidine-based compounds.

-

Peptidomimetics: The design of proline analogs that can modulate protein-protein interactions with high specificity.[5]

-

Bifunctional Molecules: The development of pyrrolidine-based PROTACs (proteolysis-targeting chimeras) and other bifunctional molecules for targeted protein degradation.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]

-

ResearchGate. (2025). Pyrrolidine-2-carboxylic acid (L-Proline) | Request PDF. [Link]

-

He, X., et al. (2010). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 53(5), 2134-2144. [Link]

- Google Patents. (2016).

-

Samanta, U., & Karle, I. L. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(4), 549-567. [Link]

-

Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1272, 134175. [Link]

-

Tanaka, M., & Imaeda, Y. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. Applied Microbiology and Biotechnology, 97(15), 6579-6591. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

-

Journal of Medicinal Chemistry. (2023). Proline Analogues in Drug Design: Current Trends and Future Prospects. [Link]

-

ResearchGate. (2025). 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities | Request PDF. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

ResearchGate. (n.d.). Examples of fully substituted biologically active pyrrolidines. [Link]

-

bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]

-

Al-Mustansiriyah Journal of Science. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

-

JACS Au. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]

-

ResearchGate. (2025). Properties, metabolisms, and applications of L-proline analogues. [Link]

-

Frontiers in Microbiology. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond?. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

MDPI. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Link]

-

PubMed. (2017). Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2. [Link]

-

National Center for Biotechnology Information. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

-

ResearchGate. (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. [Link]

-

ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. [Link]

-

The Journal of Organic Chemistry. (2020). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. [Link]

-

Semantic Scholar. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proline Derivatives and Analogs [sigmaaldrich.com]

- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery - An In-depth Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogenous heterocycle, pyrrolidine, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry. Its prevalence in natural products, from alkaloids to amino acids like proline, has long signaled its biological significance.[1][2] In modern drug discovery, the pyrrolidine ring is not merely a structural component but a versatile and highly sought-after scaffold.[3][4] Its inherent three-dimensionality, a consequence of its sp³-hybridized carbon atoms and the phenomenon of "pseudorotation," allows for an efficient exploration of pharmacophore space, a critical aspect in designing novel therapeutics with high target specificity and potency.[3][4]

This technical guide, designed for researchers and scientists in the field of drug development, delves into the core principles of the structure-activity relationship (SAR) of pyrrolidine derivatives. Moving beyond a mere catalog of compounds, this document aims to provide a deeper understanding of the causal relationships between structural modifications and their impact on biological activity. We will explore how the strategic manipulation of the pyrrolidine core and its substituents can lead to the optimization of drug candidates for a wide array of therapeutic targets.

The Strategic Advantage of the Pyrrolidine Moiety

The enduring appeal of the pyrrolidine scaffold in medicinal chemistry can be attributed to several key features:

-

Stereochemical Complexity: The chiral centers inherent to many pyrrolidine derivatives allow for the synthesis of stereoisomers with distinct biological profiles. This stereochemical diversity is crucial for achieving selective interactions with enantioselective biological targets like enzymes and receptors.[3]

-

Three-Dimensional Exploration: The non-planar nature of the pyrrolidine ring provides a 3D framework that can effectively probe the binding pockets of target proteins, often leading to enhanced binding affinity and selectivity compared to flat aromatic systems.[3][4]

-

Physicochemical Properties: The presence of the nitrogen atom can influence a molecule's polarity and basicity, which in turn affects its solubility, permeability, and pharmacokinetic profile. These properties can be fine-tuned through N-substitution.

-

Synthetic Tractability: A rich and well-established body of synthetic methodologies allows for the facile construction and functionalization of the pyrrolidine ring, enabling the generation of diverse chemical libraries for SAR studies.[1]

Deconstructing the Structure-Activity Relationship: Key Principles and Case Studies

The biological activity of a pyrrolidine derivative is intricately linked to the nature, position, and stereochemistry of its substituents. Understanding these relationships is paramount for rational drug design. The following sections will dissect the SAR of pyrrolidine derivatives across various therapeutic areas, supported by specific examples and experimental insights.

Targeting Enzymes: A Tale of Inhibition and Selectivity

Pyrrolidine-based compounds have emerged as potent and selective inhibitors of a wide range of enzymes implicated in various diseases.

The inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, is a validated strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.[5] SAR studies on pyrrolidine-based inhibitors have revealed several key determinants of activity:

-

The Role of N-Substitution: The substituent on the pyrrolidine nitrogen plays a crucial role. For instance, in a series of N-Boc-proline amides, the nature of the aromatic amine coupled to the proline core significantly impacts inhibitory potency.[5]

-

Influence of Aromatic Substituents: Structure-activity relationship studies have highlighted the importance of electron-donating groups on the aromatic ring. For example, a para-methoxy group on the phenyl ring of a proline amide derivative demonstrated exceptional α-amylase and α-glucosidase inhibition.[5]

-

Impact of the Boc Protecting Group: The presence or absence of the Boc (tert-butyloxycarbonyl) group on the pyrrolidine nitrogen can influence activity, suggesting that a free nitrogen may be important for certain interactions within the enzyme's active site.[5]

Table 1: SAR of Pyrrolidine-Based α-Amylase and α-Glucosidase Inhibitors

| Compound ID | R Group (on aromatic amine) | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Key SAR Insight |

| 3a | H | 36.32 | - | Unsubstituted phenyl shows moderate activity.[6] |

| 3f | 4-Cl | - | 27.51 | Electron-withdrawing group at para position enhances α-glucosidase inhibition. |

| 3g | 4-OCH₃ | 26.24 | 18.04 | Electron-donating group at para position significantly improves both α-amylase and α-glucosidase inhibition.[5][6] |

Data extracted from Bhat et al., 2024.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of pyrrolidine derivatives against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Test compounds (pyrrolidine derivatives) dissolved in DMSO

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 50 µL of phosphate buffer.

-

Add 10 µL of the test compound solution (or DMSO for control).

-

Add 20 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

-

Data Analysis:

-

Calculate the percentage inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage inhibition against the log of the inhibitor concentration.

-

PARP-1 is a key enzyme in DNA repair, and its inhibition is a promising strategy for cancer treatment, particularly in combination with chemotherapy or in cancers with specific DNA repair deficiencies. SAR studies on benzimidazole carboxamides bearing a pyrrolidine moiety have provided valuable insights:

-

Alkyl Chain Length: The length of the alkyl chain connecting the pyrrolidine ring to the pharmacophore is a critical determinant of activity. A three-carbon atom chain was found to be optimal for PARP-1 inhibition in one study.[3]

-

The Carbonyl Group: The presence of a carbonyl group within the linker significantly influences biological activity.[3]

-

Substituents on the Phenyl Ring: Electron-donating or withdrawing groups in the para position of a terminal benzene ring can modulate the inhibitory activity, though in some cases, an unsubstituted derivative showed the highest potency.[3]

Diagram 1: Key SAR Insights for Pyrrolidine-Based PARP-1 Inhibitors

Caption: SAR highlights for pyrrolidine-based PARP-1 inhibitors.

Modulating G-Protein Coupled Receptors (GPCRs): A Quest for Agonists and Antagonists

GPCRs represent one of the largest and most important families of drug targets. Pyrrolidine derivatives have been successfully developed as both agonists and antagonists for various GPCRs.

The ghrelin receptor is a promising target for treating muscle atrophy and cachexia, as its activation stimulates the secretion of growth hormone.[7] The optimization of pyrrolidine-based ghrelin receptor full agonists has revealed important SAR trends:

-

Core Scaffold: Both pyrrolidine and piperidine cores have been successfully employed to develop potent full agonists.[7]

-

Substitution Pattern: The specific substitution pattern on the pyrrolidine or piperidine ring is critical for achieving high potency and desirable pharmacokinetic properties.

The CXCR4 receptor is involved in cancer metastasis and HIV infection. Pyrrolidine-containing derivatives have been identified as potent CXCR4 antagonists.[8] SAR studies have demonstrated that:

-

Hybrid Molecules: Combining the pyrrolidine ring with other heterocyclic systems like pyridine, piperazine, and pyrimidine can lead to potent CXCR4 antagonists with strong binding affinity.[8]

-

Metabolic Stability: Strategic modifications to the pyrrolidine scaffold and its substituents can significantly enhance the metabolic stability of these compounds in human and rat liver microsomes.[8]

Diagram 2: General Workflow for SAR-Guided Lead Optimization

Caption: A typical workflow for lead optimization guided by SAR.

The Critical Role of Stereochemistry

As previously mentioned, the stereochemistry of the pyrrolidine ring and its substituents can have a profound impact on biological activity. This is a direct consequence of the chiral nature of most biological targets.

A compelling example is seen in a series of dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists, where the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity.[3] This highlights the necessity of controlling and characterizing the stereochemistry of pyrrolidine derivatives during the drug discovery process.

Future Perspectives: Expanding the Horizons of Pyrrolidine SAR

The exploration of the chemical space around the pyrrolidine scaffold is far from complete. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of new and efficient synthetic routes will enable access to previously unexplored pyrrolidine derivatives with greater structural diversity.

-

Computational Approaches: The increasing sophistication of computational tools, such as molecular docking and molecular dynamics simulations, will play an even more significant role in predicting the binding modes of pyrrolidine derivatives and guiding the design of new compounds with improved affinity and selectivity.

-

Polypharmacology: Designing pyrrolidine derivatives that can modulate multiple targets simultaneously (polypharmacology) is a growing area of interest for treating complex diseases like cancer and neurodegenerative disorders.

-

Targeting New Biological Pathways: The versatility of the pyrrolidine scaffold will undoubtedly be leveraged to develop novel probes and drug candidates for emerging and challenging biological targets.

Conclusion

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering a unique combination of three-dimensional complexity, synthetic accessibility, and desirable physicochemical properties. A thorough understanding of the structure-activity relationships of pyrrolidine derivatives is essential for the rational design and optimization of novel therapeutics. By systematically exploring the effects of substitution, stereochemistry, and overall molecular architecture, researchers can continue to unlock the full potential of this remarkable heterocyclic system to address a wide range of unmet medical needs. The insights and methodologies presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the discovery and development of the next generation of pyrrolidine-based medicines.

References

-

Di Stefano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(9), 1083. [Link]

-

Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(20), e39444. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

Al-Ostoot, F. H., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Mini-Reviews in Medicinal Chemistry, 21(18), 2535-2557. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Al-Juburi, S. A. A., & Al-Masoudi, N. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(1), 1-8. [Link]

-

Valdez-García, J. E., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. ACS Infectious Diseases, 10(6), 2005-2016. [Link]

-

Gualtieri, F., & Petrucci, V. (2025). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. Molecules, 30(15), 1234. [Link]

-

Di Stefano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(9), 1083. [Link]

-

Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Heliyon, 9(11), e21503. [Link]

-

Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(20), e39444. [Link]

-

Valdez-García, J. E., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv. [Link]

-

Kumar, S., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Current Drug Targets, 23(2), 154-171. [Link]

-

Di Stefano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(9), 1083. [Link]

-

Åstrand, A. B., et al. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 63(17), 9443-9462. [Link]

-

Savelyeva, A. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5396. [Link]

-

Cambridge Healthtech Institute. (n.d.). Targeting GPCRs for Drug Discovery. [Link]

-

Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(20), e39444. [Link]

-

Bhat, A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon. [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Conformational Analysis of 4-Substituted Proline Analogs

Abstract

Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making it a critical determinant of protein architecture and function. The strategic placement of substituents at the C4-position of the pyrrolidine ring offers a powerful tool to precisely control these constraints. This guide provides an in-depth exploration of the conformational analysis of 4-substituted proline analogs. We delve into the fundamental principles governing proline's dual conformational equilibria—ring pucker and amide cis/trans isomerization—and detail how 4-substitution stereospecifically dictates these preferences through stereoelectronic and steric effects. This document outlines robust experimental and computational methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular modeling, to elucidate the conformational landscapes of these valuable analogs. By understanding and harnessing the predictable structural biases of 4-substituted prolines, researchers can rationally design peptides and proteins with enhanced stability, novel functions, and improved therapeutic potential.

Introduction: The Unique Role of Proline in Molecular Design

Among the proteinogenic amino acids, proline is exceptional. Its side chain cyclizes back onto the backbone nitrogen, forming a five-membered pyrrolidine ring. This feature restricts the main-chain dihedral angle ϕ (phi) and reduces the energetic difference between the trans and cis conformations of the preceding peptide bond. While most peptide bonds exhibit a strong preference for the trans isomer, the Xaa-Pro bond can readily populate the cis state, a property that is fundamental to the formation of specific protein folds, such as β-turns, and the rate-limiting steps of protein folding.[1]

The post-translational modification of proline to 4-hydroxyproline is crucial for the stability of collagen, the most abundant protein in animals.[1][2][3] This natural precedent inspired the development of a vast toolkit of synthetic 4-substituted proline analogs. These analogs serve as powerful molecular probes and building blocks in chemical biology and drug design, allowing scientists to "pre-organize" peptide backbones into desired conformations.[4][5][6] By installing substituents with specific stereochemistry and electronic properties at the C4 position, one can predictably influence the ring's pucker and, consequently, the cis/trans isomer ratio, thereby stabilizing secondary structures like the polyproline type II (PPII) helix or engineering specific turns.[1][7][8]

The Fundamentals of Proline Conformation

The conformational behavior of a proline residue is governed by two interconnected equilibria, as illustrated below.

Caption: Proline's two key conformational equilibria.

Pyrrolidine Ring Pucker

To relieve torsional strain from eclipsing interactions, the saturated five-membered pyrrolidine ring is non-planar, adopting two primary "envelope" conformations.[1] These are defined by the position of the Cγ carbon relative to the plane formed by the other four ring atoms.[9][10][11]

-

Cγ-endo (or "down") : The Cγ atom is puckered on the same side as the carboxyl group.

-

Cγ-exo (or "up") : The Cγ atom is puckered on the opposite side of the carboxyl group.

The energy barrier for interconversion between these puckers is low (2–5 kcal/mol), meaning they rapidly exchange on a picosecond timescale at room temperature.[9][11]

Prolyl Amide Bond Isomerization

The partial double-bond character of the peptide bond restricts rotation, creating planar cis and trans isomers. For the Xaa-Pro bond, the activation barrier for isomerization is approximately 20 kcal/mol, resulting in slow interconversion on the timescale of seconds to minutes.[11][12] This slow isomerization can be a rate-limiting step in protein folding and can lead to multiple folded conformations of a protein in solution.[13]

The Interplay of Pucker and Isomerism

A crucial concept is that the ring pucker and amide isomerism are not independent. The Cγ-exo pucker sterically favors and is stabilized by the trans amide bond conformation.[14][15] Conversely, the Cγ-endo pucker is strongly associated with the cis amide bond.[14] This relationship is the foundation for using 4-substituents to control the overall conformation of a proline-containing peptide.

The Influence of 4-Substitution: Steering Conformational Preference

The strategic placement of a substituent at the C4 position can break the near-degeneracy of the two ring puckers, creating a strong bias for one over the other. This control is exerted primarily through two mechanisms: stereoelectronic and steric effects.

Stereoelectronic Effects (The Gauche Effect)

When an electron-withdrawing group (EWG), such as a fluorine or hydroxyl group, is installed at the C4 position, its conformational preference is dominated by stereoelectronic effects, specifically the gauche effect.[1][2] This effect arises from a stabilizing hyperconjugative interaction between the σ orbitals of adjacent C-H bonds and the low-lying σ* antibonding orbital of the C-X bond (where X is the EWG).[9][14] This orbital overlap is maximized when the C-H and C-X bonds are in a gauche (staggered) arrangement, which forces the EWG into a pseudo-axial position on the ring.[14]

The stereochemistry of the substituent determines which pucker is favored:

-

(2S, 4R)-Substitution (e.g., (4R)-Fluoroproline, Flp; (4R)-Hydroxyproline, Hyp) : To achieve a gauche conformation, the ring adopts a Cγ-exo pucker.[9][15][16] This, in turn, stabilizes the trans amide bond and promotes compact helical structures like the PPII helix, often through a stabilizing n→π* interaction between adjacent carbonyls.[1][9][15]

-

(2S, 4S)-Substitution (e.g., (4S)-Fluoroproline, flp) : The gauche effect forces the ring into a Cγ-endo pucker.[9][14][16] This conformation favors the cis amide bond and more extended peptide backbone conformations.[9]

Caption: Workflow for the conformational analysis of proline analogs.

Experimental Techniques

NMR is the most powerful technique for studying the solution-state conformation of proline analogs. [12][17][18]Because cis/trans isomerization is slow on the NMR timescale, separate sets of signals are often observed for each isomer, allowing for their direct quantification. [12][19] Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve the peptide containing the 4-substituted proline analog in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

-

1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and identify the major and minor isomer peaks. The population of each isomer can be calculated by integrating well-resolved signals.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all proton resonances within a given spin system (i.e., for each isomer). This is critical for connecting the α-proton to the β, γ, and δ protons.

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations. Key NOEs for conformational analysis include:

-

αH(i) - δH(i-1): A strong NOE indicates a cis Xaa-Pro bond.

-

αH(i) - αH(i-1): A strong NOE indicates a trans Xaa-Pro bond.

-

-

J-Coupling Analysis: Measure the ³J(Hα,Hβ) coupling constants from a high-resolution 1D or 2D spectrum. These values are related to the H-Cα-Cβ-H dihedral angle via the Karplus equation and can provide quantitative information about the ring pucker. A sum of ³J(Hα,Hβ) values > 15 Hz is typically indicative of a Cγ-exo pucker, while a sum < 12 Hz suggests a Cγ-endo pucker.

Causality: The choice of 2D experiment is driven by the information needed. TOCSY establishes covalent connectivity for assignment, while NOESY reveals spatial proximity, which is the most direct experimental evidence for distinguishing cis and trans isomers. [17]

X-ray crystallography provides a high-resolution snapshot of the analog's conformation in the solid state. [9][20]While it does not provide information on dynamics or solution-state equilibria, it offers an unambiguous determination of a single, low-energy conformation, which is invaluable for benchmarking computational models. [21] Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the proline analog or a peptide containing it using techniques like vapor diffusion. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and build an atomic model of the molecule. Refine the model against the experimental data to obtain the final structure.

-

Analysis: Analyze the refined structure to determine the precise ring pucker, amide bond conformation, and all backbone and side-chain torsion angles.

Computational Modeling

Computational methods are essential for complementing experimental data, providing insights into the energetics and dynamics of the conformational equilibria. [9][22][23] Workflow Protocol: Computational Analysis

-

System Setup: Build a model of the N- and C-terminally capped proline analog (e.g., Ac-Xxx-NMe).

-

Quantum Mechanics (QM) Calculations: Perform QM calculations (e.g., using Density Functional Theory, DFT) to map the potential energy surface as a function of key dihedral angles. This helps identify the lowest energy conformations for both the endo and exo puckers and provides the relative energies of the cis and trans states.

-

Molecular Dynamics (MD) Simulations: Run MD simulations to explore the conformational landscape over time. [23]Standard MD may not be sufficient to sample the slow cis/trans isomerization, often requiring enhanced sampling techniques like metadynamics or replica exchange. [23]4. Data Analysis: Analyze the simulation trajectories to determine the population distribution of different puckers, the free energy barrier for isomerization, and the preferred backbone dihedral angles.

Causality: QM provides highly accurate energies for static structures, defining the "what is possible," while MD simulates the dynamic behavior of the ensemble, defining the "what is probable" in a solvated environment.

Data Synthesis and Interpretation

The combination of these methods provides a comprehensive picture of the conformational preferences of a given 4-substituted proline analog. The results are often summarized to highlight the key structural biases.

Table 1: Conformational Preferences of Common (2S)-Proline Analogs

| 4-Substituent | Example | Dominant Effect | Preferred Pucker | Preferred Amide Bond | Impact on Structure |

| (4R)-Fluoro | Flp | Stereoelectronic | Cγ-exo [9][15][16] | trans [1][15][16] | Stabilizes PPII helix |

| (4S)-Fluoro | flp | Stereoelectronic | Cγ-endo [9][14][16] | cis [14][16] | Promotes β-turns / extended structures |

| (4R)-Hydroxy | Hyp | Stereoelectronic | Cγ-exo [20] | trans | Stabilizes PPII helix (e.g., in collagen) [1][3] |

| (4R)-Methyl | --- | Steric | Cγ-endo [14] | trans | Destabilizes PPII helix |

| (4S)-Methyl | mep | Steric | Cγ-exo [15] | trans | Stabilizes PPII helix |

Applications in Drug Discovery and Peptide Engineering

A thorough understanding of the conformational biases of 4-substituted prolines is directly applicable to the rational design of therapeutics and biomaterials. [4][5]

-

Stabilizing Bioactive Conformations: Many peptides must adopt a specific conformation (e.g., a β-turn or PPII helix) to bind to their biological target. By replacing a native proline with a conformationally locked analog, the peptide can be "pre-organized" into this active shape, reducing the entropic penalty of binding and increasing affinity. [1][8]For example, incorporating (4R)-fluoroproline can stabilize the PPII helix required for binding to SH3 domains. [1][8]* Modulating Protein Stability: The stability of a protein can be enhanced by replacing a native proline with an analog that matches the ground-state conformation of the folded protein. [7]For instance, if a proline in a folded protein exists in a trans-exo conformation, replacing it with (4R)-fluoroproline can increase the protein's thermal stability. [7]* Improving Pharmacokinetic Properties: The cis/trans isomers of a proline-containing drug can have different susceptibilities to proteolytic degradation. Locking the amide bond in the more stable trans conformation can increase the drug's half-life in vivo.

Conclusion and Future Outlook

The 4-position of the proline ring is a powerful control element for dictating local and global peptide structure. Through a predictable interplay of stereoelectronic and steric effects, 4-substituents can be used to precisely tune the Cγ-endo/exo ring pucker equilibrium, which in turn biases the cis/trans amide bond population. A robust analytical workflow, centered on NMR spectroscopy and supported by X-ray crystallography and computational modeling, is essential for characterizing these effects. The knowledge gained from such analyses provides an invaluable platform for the rational design of next-generation peptide therapeutics, stabilized proteins, and advanced biomaterials with tailored conformational properties. Future advancements in synthetic methodology to create novel proline analogs, coupled with more powerful computational techniques, will continue to expand the toolbox available to researchers in this exciting field.

References

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

-

Verhoork, S., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

-

Loosli, S., et al. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. Synlett, 30, 508–510. [Link]

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]

-

Tressler, C. M., & Zondlo, N. J. (2019). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PubMed Central. [Link]

-

Pandey, S. K., et al. (2019). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]

-

Samanta, S., & Chatterjee, S. (2020). Conformational landscape of substituted prolines. PubMed Central. [Link]

-

Panasik, N. Jr., et al. (1995). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. [Link]

-

Shabane, P. S., et al. (2019). Conformation of β-proline ring: Cγ-endo (A) and Cγ-exo (B) puckers. ResearchGate. [Link]

-

Kubyshkin, V., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications. [Link]

-

Wennemers, H., et al. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. Thieme Chemistry. [Link]

-

Zondlo, N. J., et al. (2019). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

-

Kubyshkin, V., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

-

Martin, S. R., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal. [Link]

-

Viola, G., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PubMed Central. [Link]

-

Intermediates for the synthesis of 4-substituted proline derivatives. University of Bristol Research Portal. [Link]

-

Tenorio, M. J., et al. (2023). Towards an Understanding of the Lipophilicity of Non-Coded Amino Acids: Computational Simulations of Proline Analogs. ResearchGate. [Link]

-

Chazin, W. J., et al. (1989). Proline isomerism leads to multiple folded conformations of calbindin D9k: direct evidence from two-dimensional 1H NMR spectroscopy. PubMed Central. [Link]

-

Proline conformational equilibria. a) Proline exo and endo ring... ResearchGate. [Link]

-

Proline Derivatives and Analogs. Iris Biotech. [Link]

-

Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R)... ResearchGate. [Link]

-

Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. PubMed Central. [Link]

-

D'Andrea, L. D., et al. (2012). The impact of either 4-R-hydroxyproline or 4-R-fluoroproline on the conformation and SH3m-cort binding of HPK1 proline-rich peptide. PubMed. [Link]

-

MacArthur, M. W., et al. (1994). Conformational analysis of protein structures derived from NMR data. PubMed. [Link]

-

Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. [Link]

-

α-substituted Proline Analogues studied in this work. ResearchGate. [Link]

-

Verhoork, S., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

-

NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. ResearchGate. [Link]

-

Effect of γ-Substituted Proline Derivatives on the Performance of the Peptidic Catalyst H-dPro-Pro-Glu-NH2. ResearchGate. [Link]

-

Hydroxyproline. Wikipedia. [Link]

-

Liu, J., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Microbial Cell Factories. [Link]

-

Lecoq, L., et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PubMed Central. [Link]

-

Gerlach, J. R., & Feig, M. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. Frontiers in Molecular Biosciences. [Link]

-

Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. PubMed. [Link]

-

X-ray diffraction images from loops containing proline (Pro) and either... ResearchGate. [Link]

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. raineslab.com [raineslab.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proline Analogues - Enamine [enamine.net]

- 7. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The impact of either 4-R-hydroxyproline or 4-R-fluoroproline on the conformation and SH3m-cort binding of HPK1 proline-rich peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proline isomerism leads to multiple folded conformations of calbindin D9k: direct evidence from two-dimensional 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Conformational analysis of protein structures derived from NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. par.nsf.gov [par.nsf.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Fluorobenzyl Pyrrolidine Compounds

Introduction: The Significance of Fluorobenzyl Pyrrolidine Scaffolds in Modern Drug Discovery

The fluorobenzyl pyrrolidine motif is a cornerstone in contemporary medicinal chemistry. Its prevalence stems from the unique synergistic effects of its constituent parts. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common feature in numerous natural products and bioactive molecules, often imparting favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The strategic incorporation of a fluorobenzyl group can further enhance a molecule's therapeutic potential. Fluorine, with its high electronegativity and small van der Waals radius, can modulate a compound's lipophilicity, binding affinity, and metabolic profile.[2] Consequently, fluorobenzyl pyrrolidine derivatives are integral to the development of novel therapeutics targeting a wide range of diseases.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation and characterization of this important class of compounds. As a senior application scientist, this guide moves beyond a simple recitation of protocols to provide field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds in solution.[3] For fluorobenzyl pyrrolidine derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

A. Foundational Principles of NMR for Fluorobenzyl Pyrrolidine Analysis

NMR spectroscopy relies on the quantum mechanical property of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a nuclear spin, which generates a magnetic moment. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the specific frequency required for this transition is known as the resonance frequency.

The chemical environment surrounding a nucleus influences its resonance frequency, a phenomenon known as the chemical shift (δ). This is the cornerstone of NMR's structural elucidating power. In fluorobenzyl pyrrolidine compounds, the electronegativity of the fluorine and nitrogen atoms, along with the aromaticity of the benzyl ring, creates a diverse range of chemical environments, leading to a well-resolved spectrum.

B. Experimental Protocol: A Step-by-Step Guide to NMR Sample Preparation and Acquisition

A high-quality NMR spectrum is contingent upon meticulous sample preparation.[4] The following protocol is a field-tested standard for the analysis of small organic molecules like fluorobenzyl pyrrolidines.

1. Sample Preparation:

-

Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving properties.[5]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for small molecules.[4] For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[4]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used as a secondary reference.[6]

2. NMR Data Acquisition:

The following diagram illustrates a typical workflow for acquiring a comprehensive set of NMR data for a novel fluorobenzyl pyrrolidine compound.

Caption: A generalized workflow for the NMR analysis of fluorobenzyl pyrrolidine compounds.

C. Interpreting the Spectra: A Guide to Chemical Shifts and Coupling Constants

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

-

Aromatic Protons: The protons on the fluorobenzyl ring typically appear in the range of δ 7.0-7.5 ppm. The substitution pattern of the fluorine atom will influence the multiplicity and chemical shifts of these protons.

-

Benzyl Protons: The two protons of the CH₂ group connecting the benzyl ring to the pyrrolidine nitrogen usually appear as a singlet around δ 3.5-4.0 ppm.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring are typically found in the range of δ 1.5-3.5 ppm.[7] The protons adjacent to the nitrogen atom (α-protons) will be deshielded and appear at a higher chemical shift compared to the other pyrrolidine protons (β- and γ-protons).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

-

Aromatic Carbons: The carbons of the fluorobenzyl ring typically resonate in the range of δ 110-165 ppm. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Benzyl Carbon: The benzylic CH₂ carbon is usually observed around δ 50-60 ppm.

-

Pyrrolidine Carbons: The carbons of the pyrrolidine ring appear in the range of δ 20-60 ppm. The carbons adjacent to the nitrogen atom will be at a higher chemical shift.

¹⁹F NMR Spectroscopy:

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[8]

-

Chemical Shift: The chemical shift of the fluorine atom is highly dependent on its position on the benzyl ring (ortho, meta, or para). Typical chemical shifts for aryl fluorides are in the range of -100 to -140 ppm relative to CFCl₃.

-

Coupling: The ¹⁹F nucleus couples with neighboring ¹H and ¹³C nuclei, providing further structural information.

Data Summary Table:

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |

| Aromatic (C₆H₄F) | 7.0 - 7.5 | 110 - 165 | -100 to -140 |

| Benzyl (CH₂) | 3.5 - 4.0 | 50 - 60 | N/A |

| Pyrrolidine (α-CH₂) | 2.5 - 3.5 | 50 - 60 | N/A |

| Pyrrolidine (β,γ-CH₂) | 1.5 - 2.5 | 20 - 40 | N/A |